Xinchaunling
Overview
Description
Cetrorelix acetate is a synthetic decapeptide and a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in assisted reproduction to inhibit premature luteinizing hormone surges, thereby preventing premature ovulation . This compound is also explored for its potential in treating hormone-sensitive cancers and benign gynecological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cetrorelix acetate involves solid-phase peptide synthesis (SPPS). The process begins with the loading of the first protected amino acid, Fmoc-D-Alanine, onto an acid-sensitive resin . The Fmoc group is then deprotected, and the intermediate is coupled with the required amino acids using suitable coupling agents. The sequence of amino acids includes Fmoc-D-alanine, Fmoc-L-proline, Fmoc-D-arginine (Pbf), Fmoc-L-leucine, Fmoc-D-citrulline, Fmoc-O-tert-butyl-L-tyrosine, Fmoc-O-tert-butyl-L-serine, D-3-(3′-pyridyl)-D-alanine, Fmoc-D-4-chlorophenylalanine, and N-acetyl-D-3-(2-naphthyl)alanine . The protected peptide intermediate is then cleaved from the resin, and the side chain protecting groups are deprotected to yield cetrorelix trifluoroacetate. This intermediate is purified by flash chromatography and converted to cetrorelix acetate by a salt exchange method .
Industrial Production Methods: Industrial production of cetrorelix acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cetrorelix acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Coupling Agents: Phosgene, carbonyldiimidazole (CDI), hydroxybenzotriazole (HOBt), and others.
Cleavage Reagents: Trifluoroacetic acid (TFA), thioanisole, p-cresol, and water.
Major Products: The major product formed from these reactions is cetrorelix acetate itself, with intermediate products including protected peptide intermediates and cetrorelix trifluoroacetate .
Scientific Research Applications
Cetrorelix acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in inhibiting GnRH and its effects on reproductive hormones.
Medicine: Used in assisted reproductive technology to prevent premature ovulation.
Industry: Utilized in the pharmaceutical industry for the production of fertility treatments.
Mechanism of Action
Cetrorelix acetate is compared with other GnRH antagonists such as ganirelix and degarelix . Unlike GnRH agonists, which initially stimulate gonadotropin release before inhibiting it, GnRH antagonists like cetrorelix acetate provide immediate suppression of gonadotropin release . This results in a shorter duration of treatment and fewer side effects . Cetrorelix acetate is unique in its high potency and specific inhibition of GnRH, making it a preferred choice in assisted reproductive technology .
Comparison with Similar Compounds
- Ganirelix
- Degarelix
- Abarelix
Properties
IUPAC Name |
2,6-dichloro-4-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-1-trimethylsilyloxyethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37Cl2N3O4Si/c1-31-21-8-7-17(24(32-2)25(21)33-3)15-29-9-11-30(12-10-29)16-22(34-35(4,5)6)18-13-19(26)23(28)20(27)14-18/h7-8,13-14,22H,9-12,15-16,28H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWAQHYDTXOLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O[Si](C)(C)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909117 | |
Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104672-12-0 | |
Record name | Xinchaunling | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XC-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AV2H4Z1KH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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